molecular formula C23H24N2O2 B11578270 2-[(3,5-Dimethylphenyl)amino]-3-(piperidin-1-yl)naphthalene-1,4-dione

2-[(3,5-Dimethylphenyl)amino]-3-(piperidin-1-yl)naphthalene-1,4-dione

Cat. No.: B11578270
M. Wt: 360.4 g/mol
InChI Key: YGYCDVLQZDDCTK-UHFFFAOYSA-N
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Description

2-[(3,5-DIMETHYLPHENYL)AMINO]-3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a piperidine ring and a dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIMETHYLPHENYL)AMINO]-3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated naphthalene derivative reacts with piperidine.

    Attachment of the Dimethylphenylamino Group: This step involves the reaction of the naphthalene-piperidine intermediate with a dimethylphenylamine derivative under suitable conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIMETHYLPHENYL)AMINO]-3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthalene and piperidine derivatives.

Scientific Research Applications

2-[(3,5-DIMETHYLPHENYL)AMINO]-3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.

    Materials Science: It is explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIMETHYLPHENYL)AMINO]-3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,5-DIMETHYLPHENYL)AMINO]-1,4-NAPHTHOQUINONE
  • **3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
  • **2-[(3,5-DIMETHYLPHENYL)AMINO]-3-(MORPHOLIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

Uniqueness

2-[(3,5-DIMETHYLPHENYL)AMINO]-3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to the combination of its structural features, which confer specific reactivity and potential applications. The presence of both the piperidine ring and the dimethylphenylamino group provides a distinct set of chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-(3,5-dimethylanilino)-3-piperidin-1-ylnaphthalene-1,4-dione

InChI

InChI=1S/C23H24N2O2/c1-15-12-16(2)14-17(13-15)24-20-21(25-10-6-3-7-11-25)23(27)19-9-5-4-8-18(19)22(20)26/h4-5,8-9,12-14,24H,3,6-7,10-11H2,1-2H3

InChI Key

YGYCDVLQZDDCTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4)C

Origin of Product

United States

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